

Spectroscopic Profile of N-(Benzylxy)-2-nitrobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -(Benzylxy)-2-nitrobenzenesulfonamide
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **N-(Benzylxy)-2-nitrobenzenesulfonamide**. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **N-(Benzylxy)-2-nitrobenzenesulfonamide** in research and development settings.

Chemical Structure and Properties

N-(Benzylxy)-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula $C_{13}H_{12}N_2O_5S$ and a molecular weight of 308.31 g/mol .[\[1\]](#) Its structure features a benzylxy group attached to the nitrogen atom of a 2-nitrobenzenesulfonamide backbone.

IUPAC Name: **N-(benzylxy)-2-nitrobenzenesulfonamide**[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(Benzylxy)-2-nitrobenzenesulfonamide**. These predictions are derived from the known spectral data of closely related compounds,

including 2-nitrobenzenesulfonamide, N-substituted benzenesulfonamides, and molecules containing a benzyloxy moiety.

Predicted ¹H NMR Data

Solvent: CDCl₃ (assumed)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	d	1H	Aromatic H (ortho to NO ₂)
~7.6-7.8	m	3H	Aromatic H (nitro-phenyl)
~7.3-7.5	m	5H	Aromatic H (benzyl)
~5.1	s	2H	-O-CH ₂ -Ph
~9.5	br s	1H	N-H

Predicted ¹³C NMR Data

Solvent: CDCl₃ (assumed)

Chemical Shift (δ , ppm)	Assignment
~148	C-NO ₂
~135-140	Aromatic C (nitro-phenyl)
~125-135	Aromatic C-H (nitro-phenyl & benzyl)
~120	Aromatic C (nitro-phenyl)
~75	-O-CH ₂ -Ph

Predicted FTIR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Weak	Aliphatic C-H Stretch (-CH ₂ -)
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1340	Strong	Asymmetric SO ₂ Stretch
~1160	Strong	Symmetric SO ₂ Stretch
~1100	Strong	C-O Stretch

Predicted Mass Spectrometry Data

m/z	Interpretation
308	[M] ⁺ (Molecular Ion)
217	[M - C ₇ H ₇ O] ⁺
186	[M - C ₇ H ₇ NO ₂] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺

Experimental Protocols

The following is a generalized protocol for the synthesis of **N-(Benzyl)-2-nitrobenzenesulfonamide**, adapted from standard procedures for the synthesis of N-substituted sulfonamides.

Synthesis of **N-(Benzyl)-2-nitrobenzenesulfonamide**

Materials:

- 2-Nitrobenzenesulfonyl chloride

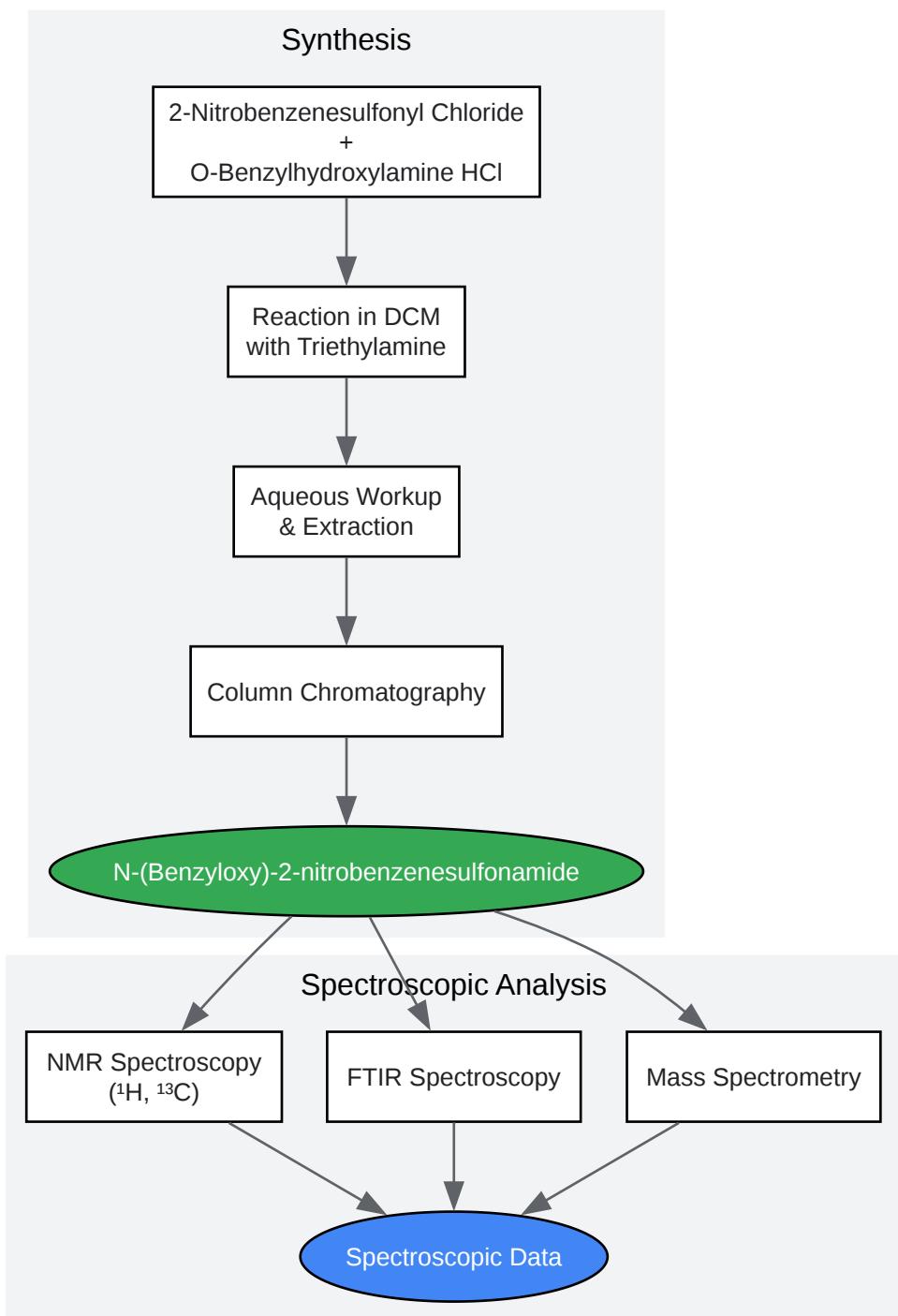
- O-Benzylhydroxylamine hydrochloride
- Triethylamine or other suitable base
- Dichloromethane (DCM) or other suitable solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- To a solution of O-benzylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
- Stir the mixture for 15 minutes.
- Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **N-(Benzyl)-2-nitrobenzenesulfonamide**.

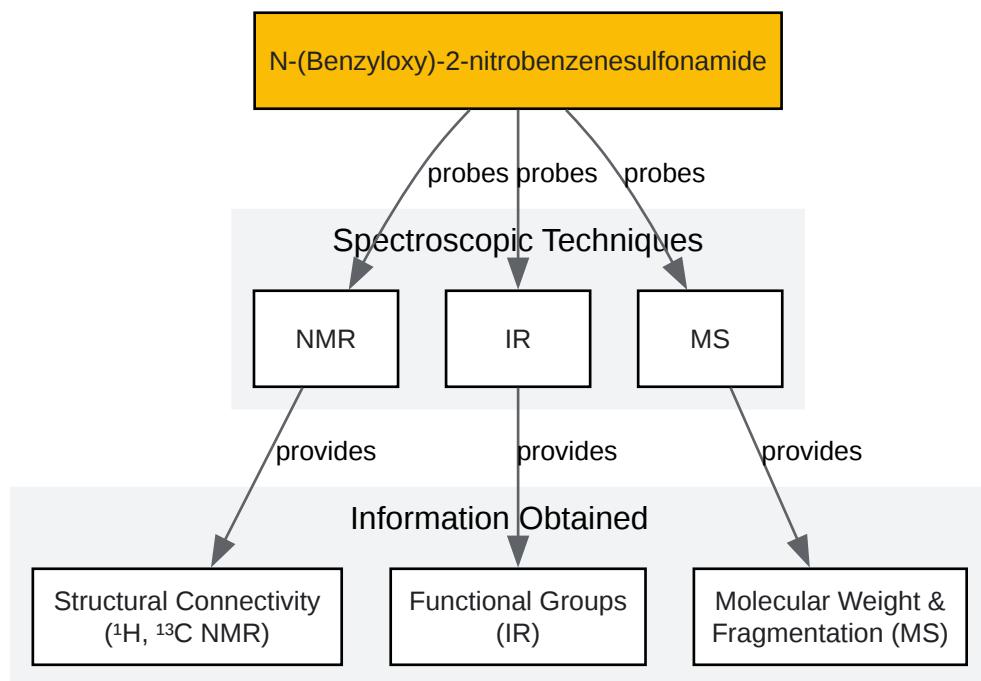
Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of **N-(Benzyl)-2-nitrobenzenesulfonamide**.



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Caption: General workflow for the synthesis and spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and information obtained.

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References

- 1. N-(Benzyl)-2-nitrobenzenesulfonamide 95% | CAS: 77925-80-5 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-(Benzyl)-2-nitrobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278174#spectroscopic-data-of-n-benzyl-2-nitrobenzenesulfonamide-nmr-ir-ms]

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